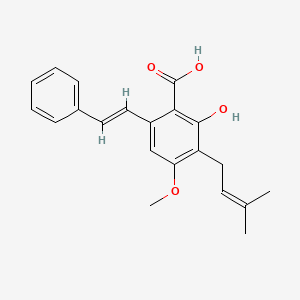
2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid is a stilbenoid.
This compound is a natural product found in Cajanus cajan with data available.
Aplicaciones Científicas De Investigación
Antimicrobial and Molluscicidal Activity
Research has identified derivatives of benzoic acid, including compounds structurally related to 2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid, demonstrating significant antimicrobial and molluscicidal activities. For instance, Orjala et al. (1993) isolated five prenylated benzoic acid derivatives from Piper aduncum leaves, showing these compounds possess notable antimicrobial and molluscicidal properties (Orjala et al., 1993).
Cytotoxicity Evaluation
Friedrich et al. (2005) isolated new 4-hydroxy-benzoic acid derivatives from Piper hispidum stems, evaluating their cytotoxicity and finding moderate activity for some derivatives (Friedrich et al., 2005).
Bioactive Compounds in Marine-Derived Fungi
Lan-lan Xu et al. (2017) discovered a phenyl ether derivative from the marine-derived fungus Aspergillus carneus, highlighting the potential of similar compounds in antioxidant activity (Xu et al., 2017).
Antibacterial and Antifungal Properties
Shao et al. (2007) reported the isolation of an isoprenyl phenyl ether compound from Mangrove fungus, which exhibited notable antibacterial and antifungal activities (Shao et al., 2007).
Antileishmanial Potential
Compounds isolated from Piper dennisii, including dihydrochalcones and benzoic acid derivatives, were studied for their antileishmanial potential, with some showing promising activity (Cabanillas et al., 2012).
Propiedades
Número CAS |
87402-84-4 |
|---|---|
Fórmula molecular |
C21H22O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-[(E)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C21H22O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-11,13,22H,12H2,1-3H3,(H,23,24)/b11-10+ |
Clave InChI |
XPDYDSQPCFQSLH-ZHACJKMWSA-N |
SMILES isomérico |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=CC=C2)OC)C |
SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2)OC)C |
SMILES canónico |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2)OC)C |
melting_point |
150-165°C |
Descripción física |
Solid |
Sinónimos |
3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid cajanin stilbene acid cajaninstilbene acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



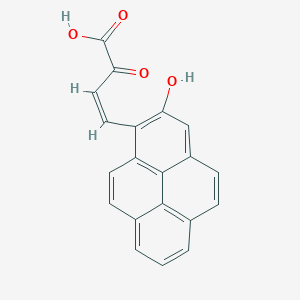
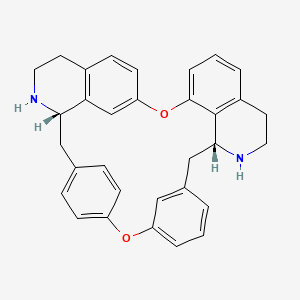
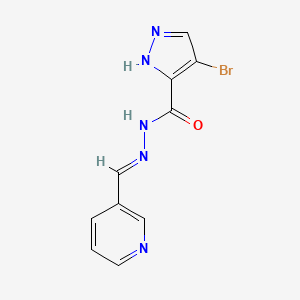
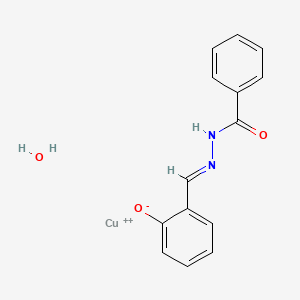
![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)

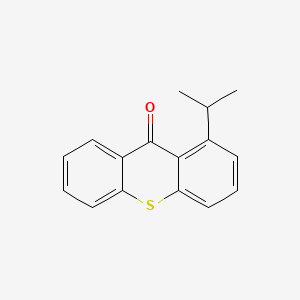

![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1242533.png)
![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)

![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)
